molecular formula C10H9FO B8454253 2-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

2-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B8454253
M. Wt: 164.18 g/mol
InChI Key: AYHFLCOKSCMEPS-UHFFFAOYSA-N
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Patent
US09018260B2

Procedure details

To a solution of 7-methyl-1-indanone (CAS No. 39627-61-7,513 mg, 3.51 mmol) in MeOH (18 mL) was added Selectfluor™ (1.49 g, 4.21 mmol) at room temperature. The reaction mixture was heated for 2 hours under reflux. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was treated with DCM and the insoluble matter was filtered off. The filtrate was concentrated in vacuo. The residue was dissolved in MeCN (10 mL) and 5 N HCl (5 mL). The solution was stirred at room temperature for 30 mins. After concentration of the solution in vacuo, the residue was partitioned between AcOEt and H2O. The aqueous layer was extracted with AcOEt twice. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford the title compound (555 mg, 3.38 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[C:9](=[O:11])[CH2:8][CH2:7]2.[B-](F)(F)(F)[F:13].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>CO>[F:13][CH:8]1[CH2:7][C:6]2[C:10](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[C:9]1=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2CCC(C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with DCM
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeCN (10 mL)
CUSTOM
Type
CUSTOM
Details
After concentration of the solution in vacuo, the residue was partitioned between AcOEt and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt twice
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1C(C2=C(C=CC=C2C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.38 mmol
AMOUNT: MASS 555 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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